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molecular formula C7H6N2O4 B8427316 3-Methoxy-6-nitro-pyridine-2-carbaldehyde

3-Methoxy-6-nitro-pyridine-2-carbaldehyde

Cat. No. B8427316
M. Wt: 182.13 g/mol
InChI Key: DBYCCIOLSNTFRN-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

A solution of 0.63 g (3.5 mmol) 3-methoxy-6-nitro-2-vinyl-pyridine in 50 ml of CH2Cl2 and 10 ml of methanol was cooled to −70° C. Ozone was bubbled into the solution until a blue color persisted. The mixture was stirred for 60 minutes at −70° C. and then quenched with excess dimethyl sulfide. The reaction was warmed to room temperature and the solvent evaporated. The residue was dissolved in ethyl acetate and water. The pH of the solution was adjusted to 2.0 with 1N HCl and the mixture stirred for 30 minutes. The pH of the solution was then adjusted to 8.0 with 1N NaOH. The mixture was extracted with excess ethyl acetate. The ethyl acetate extracts were combined, dried (Na2SO4) and evaporated to yield 0.6 g of 3-methoxy-6-nitro-pyridine-2-carbaldehyde as a tan solid. TLC. Rf=0.2 (1.1 ethyl acetate/hexane). 1H NMR (CDCl3) δ 10.1 (s, 1H), 8.5 (d, 1H), 7.85 (d, 1H), 4.15 (s, 3H).
Name
3-methoxy-6-nitro-2-vinyl-pyridine
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH:12]=C)=[N:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.C[OH:15]>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([CH:12]=[O:15])=[N:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
3-methoxy-6-nitro-2-vinyl-pyridine
Quantity
0.63 g
Type
reactant
Smiles
COC=1C(=NC(=CC1)[N+](=O)[O-])C=C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 60 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled into the solution until a blue color
CUSTOM
Type
CUSTOM
Details
quenched with excess dimethyl sulfide
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with excess ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC=1C(=NC(=CC1)[N+](=O)[O-])C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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